molecular formula C10H11FN2 B13165419 1-(2-Fluoroethyl)-1H-indol-6-amine

1-(2-Fluoroethyl)-1H-indol-6-amine

Cat. No.: B13165419
M. Wt: 178.21 g/mol
InChI Key: DVIFOONYJKWGDP-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-1H-indol-6-amine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. The presence of a fluoroethyl group in this compound adds to its unique chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoroethyl)-1H-indol-6-amine typically involves the introduction of a fluoroethyl group to an indole scaffold. One common method is the nucleophilic substitution reaction where a suitable indole precursor reacts with 2-fluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated synthesis equipment can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoroethyl)-1H-indol-6-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The fluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole oxides, while reduction can produce indole amines with altered functional groups.

Scientific Research Applications

1-(2-Fluoroethyl)-1H-indol-6-amine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethyl)-1H-indol-6-amine involves its interaction with specific molecular targets in biological systems. The fluoroethyl group can enhance the compound’s ability to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluoroethyl)-1H-indole: Lacks the amine group but shares the fluoroethyl substitution.

    1-(2-Chloroethyl)-1H-indol-6-amine: Similar structure with a chloroethyl group instead

Properties

Molecular Formula

C10H11FN2

Molecular Weight

178.21 g/mol

IUPAC Name

1-(2-fluoroethyl)indol-6-amine

InChI

InChI=1S/C10H11FN2/c11-4-6-13-5-3-8-1-2-9(12)7-10(8)13/h1-3,5,7H,4,6,12H2

InChI Key

DVIFOONYJKWGDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2CCF)N

Origin of Product

United States

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